2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol is a chemical compound notable for its unique structure, which includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenolic ring. This compound is significant in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
The compound can be synthesized from commercially available starting materials such as 6-fluorophenol and (1S,2R)-1-amino-2-hydroxypropane. Its synthesis typically involves the use of bases like sodium hydroxide to facilitate nucleophilic substitution reactions.
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol belongs to the class of fluorinated phenolic compounds. It is characterized by its chiral centers, which contribute to its biological activity and specificity in interactions with various molecular targets.
The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol generally follows these steps:
In industrial settings, large-scale production may utilize optimized batch reactions or continuous flow reactors to enhance yield and minimize by-products. These methods allow for better control over reaction conditions and scalability.
The molecular formula of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol is C9H12FNO2, with a molecular weight of approximately 185.20 g/mol. The compound features a phenolic ring substituted with a fluorine atom at the 6-position and an amino alcohol side chain at the 2-position.
Property | Value |
---|---|
Molecular Formula | C9H12FNO2 |
Molecular Weight | 185.20 g/mol |
IUPAC Name | 2-((1S,2R)-1-amino-2-hydroxypropyl)-6-fluorophenol |
InChI | InChI=1S/C9H12FNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8+/m0/s1 |
InChI Key | MLCWAEBPINQEFA-YLWLKBPMSA-N |
Isomeric SMILES | CC@@HO |
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol primarily involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups enhance binding affinity to these targets, while the fluorine atom may contribute to the compound's stability and bioavailability. Ongoing research is focused on elucidating these pathways and interactions.
The compound is typically presented as a solid at room temperature with specific melting points depending on purity.
Key chemical properties include:
These properties are crucial for its applications in organic synthesis and medicinal chemistry.
The potential applications of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol are diverse:
Research continues into its biological activity and therapeutic potential, highlighting its significance in ongoing drug development efforts.
Chiral resolution remains a robust approach for obtaining enantiomerically pure compounds when asymmetric synthesis proves challenging. For 2-((1S,2R)-1-amino-2-hydroxypropyl)-6-fluorophenol, diastereomeric salt formation has been successfully employed using enantiopure resolving agents. The racemic amino alcohol is treated with chiral acids such as (1S,2R)-(-)-cis-1-amino-2-indanol-3-sulfonic acid or derivatives of tartaric acid to form diastereomeric salts with differing solubility properties. These salts are separated through controlled crystallization processes, often requiring precise optimization of solvent composition, temperature gradients, and seeding protocols to achieve high enantiopurity [1] [6] [9].
The kinetic resolution of racemic intermediates using enantioselective enzymatic catalysis represents another powerful strategy. Lipases and acylases have demonstrated selectivity in acylating one enantiomer of the racemic amino alcohol precursor, allowing physical separation of the unreacted enantiomer from the acylated product. This approach benefits from mild aqueous conditions compatible with the fluorophenol moiety. For instance, immobilized Candida antarctica lipase B (CAL-B) in a packed-bed reactor facilitated the resolution of racemic 1-amino-2-hydroxypropyl intermediates with high enantioselectivity (E > 200), enabling isolation of the desired (1S,2R)-isomer in >99% ee after hydrolysis of the unreacted enantiomer's acyl derivative [6] [8].
Table 1: Chiral Resolution Approaches for 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol Precursors
Resolution Method | Resolving Agent/Catalyst | Key Parameters | Enantiomeric Excess (ee) | Yield |
---|---|---|---|---|
Diastereomeric Salt Formation | (1S,2R)-(-)-cis-1-Amino-2-indanol sulfonate | Solvent: Methanol/Water (7:3), -15°C, seeding | >99% (1S,2R) | 42% (theoretical max 50%) |
Enzymatic Kinetic Resolution | Immobilized Candida antarctica Lipase B | Acyl donor: Vinyl acetate, solvent: MTBE, 25°C | >99% (1S,2R) | 45% (unreacted isomer) |
Chiral Chromatography | Cellulose tris(3,5-dimethylphenylcarbamate) | Mobile phase: Hexane/Ethanol/Diethylamine (95:5:0.1) | 98.5% (1S,2R) | Scalability limited |
The ortho-fluorine in 6-fluorophenol derivatives exhibits enhanced reactivity in nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the phenolic hydroxyl group and the potential for neighboring group participation. Strategic optimization has focused on the amination step where an amine nucleophile displaces fluorine to form the critical C-N bond of the 1-amino-2-hydroxypropyl side chain. Key variables include the leaving group potency, amine nucleophile activation, and solvent effects [2] [5].
Replacing fluorine with more reactive leaving groups such as pentafluorophenoxy or 2,4-dinitrophenoxy significantly accelerates the substitution kinetics. This modification reduces reaction times from days to hours while allowing lower temperatures (60-80°C), minimizing epimerization risks at the chiral centers. The use of polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) enhances both nucleophilicity and substrate solubility. Crucially, controlled stoichiometry of the aminating agent—typically a protected amino epoxide or aziridine derivative—prevents dialkylation byproducts. Maintaining a 1.05:1 molar ratio of nucleophile to fluoroarene optimizes mono-substitution while conserving valuable chiral intermediates [1] [6].
Phase-transfer catalysis (PTC) has emerged as a powerful strategy for facilitating SNAr reactions in biphasic systems. Quaternary ammonium salts like Aliquat 336 (tricaprylylmethylammonium chloride) efficiently transport hydroxide-deprotonated fluorophenol into the organic phase, dramatically increasing reaction rates. Tetrabutylammonium bromide (TBAB) at 5 mol% loading in a toluene/water system improved reaction efficiency by 15-fold compared to homogeneous conditions, achieving complete conversion within 2 hours at 90°C while preserving stereochemical integrity [2].
Table 2: Optimized Conditions for Nucleophilic Aromatic Substitution
Variable | Conventional Conditions | Optimized Conditions | Impact on Reaction |
---|---|---|---|
Leaving Group | Fluorine | 2,4,6-Trichlorophenoxy | 25-fold rate increase at 80°C |
Solvent System | Anhydrous DMF | NMP/H₂O (9:1) with 0.1M K₃PO₄ | Suppresses side reactions, improves regioselectivity |
Catalyst System | None | 5 mol% Tetrabutylammonium bromide (TBAB) | Enables efficient biphasic reaction |
Temperature | 120-140°C | 80-90°C | Prevents epimerization, maintains >99% de |
Stoichiometry (Nucleophile:Electrophile) | 1.5:1 | 1.05:1 | Reduces dialkylation byproduct from 15% to <1% |
Catalytic asymmetric synthesis offers the most direct route to the target molecule by constructing the chiral centers with defined stereochemistry in a single transformation. The Sharpless asymmetric aminohydroxylation (AA) of properly functionalized fluorostyrene precursors has demonstrated exceptional stereocontrol for installing both the amino and hydroxyl groups simultaneously. This reaction utilizes osmium tetroxide co-catalysis with chiral ligands derived from cinchona alkaloids such as dihydroquinidine 2,5-diphenylpyrimidine ether (DHQD-PPY) to achieve high enantioselectivity and diastereoselectivity [9].
The standard AA protocol employs chloramine-T (TsNClNa) or carbamates as nitrogen sources in a tert-butanol/water solvent system at 0-5°C. Under optimized conditions using N-bromoacetyl-protected fluorostyrene, the reaction delivered the desired (2S,3R)-threo isomer with 95% ee and >20:1 diastereomeric ratio. Subsequent deprotection and functional group manipulation afforded the target compound without erosion of stereochemical purity. This approach exemplifies the power of catalytic asymmetric methods to streamline synthetic routes to complex chiral amino alcohols [9] [8].
Organocatalytic approaches using modified proline derivatives have also been explored for the direct asymmetric amination of 6-fluorosalicylaldehyde derivatives. The Jørgensen-Hayashi catalyst, a diphenylprolinol silyl ether, facilitates the enantioselective α-amination of aldehydes using azodicarboxylates as nitrogen sources. This generates an α-hydrazino aldehyde intermediate that undergoes in situ reduction and acid-mediated cyclization to form the amino alcohol functionality. While this method achieved moderate ee values (82-88%) for model systems, optimization for the fluorophenol substrate class is ongoing. The challenge lies in balancing electronic effects of the fluorine substituent with catalyst conformation to achieve the high stereoselectivity (>95% ee) required for pharmaceutical applications [8].
Transitioning from batch to continuous flow processing addresses critical scalability challenges in the synthesis of thermally sensitive and stereochemically labile compounds like 2-((1S,2R)-1-amino-2-hydroxypropyl)-6-fluorophenol. Flow reactors provide precise thermal management and mixing efficiency unattainable in conventional batch vessels, particularly for exothermic amination steps and low-temperature asymmetric transformations [2] [4] [5].
Multi-stage continuous flow systems integrate reaction sequences while minimizing intermediate handling. A representative setup for the target compound features: (1) a micromixer for rapid combination of fluorophenol derivatives with aminating agents; (2) a temperature-controlled tubular reactor (PFA coil, 10 mL volume) for nucleophilic substitution at precisely 85°C with 15-minute residence time; (3) an in-line aqueous quench and liquid-liquid separation membrane; and (4) a catalytic asymmetric amination module maintained at 0°C with immobilized osmium-chiral ligand complexes. This configuration achieved 92% overall yield with consistent stereochemical fidelity (>99% de, 98% ee) at a production rate of 200 g/hour, surpassing batch capabilities [2] [5].
For the hazardous aziridine ring-opening step (a key alternative route), continuous stirred-tank reactors (CSTRs) in series provide superior control over reaction exotherms. The small hold-up volume (typically 100-500 mL per stage) limits thermal runaway potential, while specialized agitators maintain homogeneous mixing despite viscosity changes during the reaction. Implementing a three-stage CSTR system reduced temperature excursions from >25°C (in batch) to <2°C, suppressing epimerization and increasing yield by 18%. These systems are particularly valuable when scaling nucleophilic aromatic substitutions where reagent accumulation can lead to dangerous exotherms upon scaling [2] [4].
Table 3: Continuous Flow Reactor Configurations for Key Synthetic Steps
Synthetic Step | Reactor Type | Key Design Features | Performance Metrics | Advantages vs. Batch |
---|---|---|---|---|
Nucleophilic Aromatic Substitution | Tubular Reactor with Static Mixers | PFA tubing (ID 2 mm), temperature zones (85°C → 25°C), back-pressure regulation (3 bar) | Conversion: >99.5%, Residence time: 15 min | Eliminates hot spots, precise temperature control |
Asymmetric Aminohydroxylation | Packed-Bed Reactor | Immobilized OsO₄/chiral ligand on silica, 0°C cooling jacket, in-line IR monitoring | ee: 98.5%, Productivity: 0.8 g/mL catalyst/h | Catalyst reuse (>50 cycles), no osmium leaching |
Aziridine Ring-Opening | CSTR Cascade (3 reactors) | Agitator: Retreat curve impeller, working volume 150 mL/stage, cooling jacket -10°C | Diastereoselectivity: >99.5:0.5 dr, Throughput: 1.2 kg/h | Controlled exotherm (<2°C variation), no epimerization |
Final Deprotection/Crystallization | MSMPR Crystallizer | Controlled antisolvent addition (MTBE), ultrasound-assisted nucleation, residence time distribution control | Crystal size: 50-70 μm, Purity: 99.9% | Consistent polymorph control, reduced solvent usage |
The scale-up strategy for continuous production employs "numbering up" rather than increasing reactor dimensions. This approach maintains the favorable surface-to-volume ratio (5 m²/m³ vs. 100 m²/m³ in lab reactors) by operating multiple parallel reactor trains with sophisticated flow distribution systems. Advanced computational fluid dynamics (CFD) models ensure uniform flow splitting to prevent residence time distribution broadening that could compromise stereoselectivity. Such systems achieve production scales >100 kg/day while preserving the stereochemical quality obtained in laboratory development [2] [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: